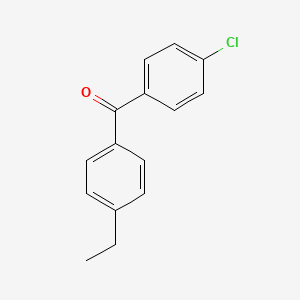

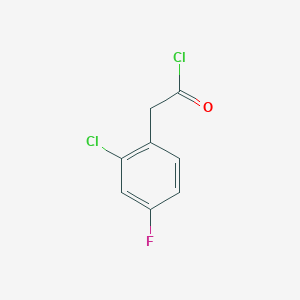

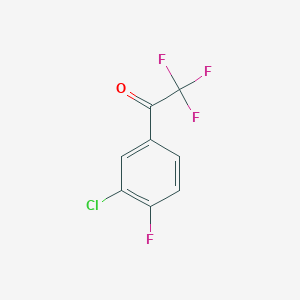

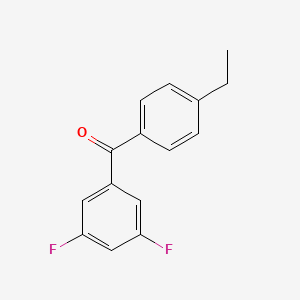

3,5-Difluoro-4'-ethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Difluoro-4'-ethylbenzophenone (DFEB) is a synthetic compound with a wide variety of applications in research and industry. It is a colorless crystalline solid with a melting point of 126-128°C and is soluble in many organic solvents. DFEB is primarily used as a reagent in organic synthesis, as a fluorinating agent, and as a catalyst in various chemical reactions. It is also used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

Photophysical Behavior in Fluorogenic Molecules

The photophysical behavior of derivatives of DFHBI, including molecules containing 3,5-Difluoro-4'-ethylbenzophenone structures, has been extensively studied. These fluorogenic molecules are pivotal in illuminating the Spinach RNA aptamer. It's found that impeding photoisomerization significantly enhances the fluorescence signal of these molecules. Moreover, the fluorescence of DFHBI-type molecules is sensitively dependent on the medium's pH and solvent-specific interactions, such as hydrogen-bonding ability and polarity (Santra et al., 2019).

Reaction Dynamics in Organic Synthesis

3,5-Difluoro-4'-ethylbenzophenone plays a role in various synthesis processes, including the creation of novel derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, revealing the potential of fluorine-containing substituents in enhancing the reactivity towards nucleophilic attack in the aromatic ring (Sipyagin et al., 2004).

Enhancement in Polymer Research

In the realm of polymer research, 3,5-Difluoro-4'-ethylbenzophenone derivatives contribute to the development of hyperbranched poly(ether ketone)s. The molecule was found to induce cyclization during polycondensation processes, a factor crucial in determining the molecular weights and the formation of cyclic, hyperbranched poly(ether ketone)s (Kricheldorf et al., 2003).

Advancements in Fluorescent pH Probes

The compound also finds its use in the synthesis of BODIPY-based hydroxyaryl derivatives. These compounds, with modifications involving 3,5-Difluoro-4'-ethylbenzophenone structures, exhibit promising properties as fluorescent pH probes excitable with visible light, crucial for various biological and chemical sensing applications (Baruah et al., 2005).

Contribution in Material Science

In material science, derivatives of 3,5-Difluoro-4'-ethylbenzophenone are pivotal in designing novel aromatic polyimides with impressive solubility and thermal stability. These materials are particularly significant in the context of advanced structural materials for high-performance applications (Butt et al., 2005).

Mechanism of Action

Safety and Hazards

While specific safety data for 3,5-Difluoro-4’-ethylbenzophenone is not available, general precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

properties

IUPAC Name |

(3,5-difluorophenyl)-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-13(16)9-14(17)8-12/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRYOEMIUOVFEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374258 |

Source

|

| Record name | 3,5-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4'-ethylbenzophenone | |

CAS RN |

844885-11-6 |

Source

|

| Record name | 3,5-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.